molecular formula C16H12Cl3N3O2S B4789612 4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

Cat. No.: B4789612
M. Wt: 416.7 g/mol
InChI Key: SDOPUHLXOPNCHR-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 2,4-dichlorobenzyl group and a benzenesulfonamide moiety. The presence of multiple chlorine atoms and the sulfonamide group contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with 2,4-Dichlorobenzyl Group: The pyrazole ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2,4-dichlorobenzyl group.

    Sulfonamide Formation: The final step involves the reaction of the substituted pyrazole with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the sulfonamide group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with various nucleophiles replacing the chlorine atoms.

    Oxidation: Oxidized derivatives of the pyrazole ring or sulfonamide group.

    Reduction: Reduced forms of the pyrazole ring or sulfonamide group.

    Hydrolysis: Sulfonic acid and amine derivatives.

Scientific Research Applications

4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The presence of the sulfonamide group is crucial for its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl Alcohol: Shares the 2,4-dichlorobenzyl group but lacks the pyrazole and sulfonamide moieties.

    4-Chloro-N-(2,4-dichlorobenzyl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide.

    2,4-Dichlorophenylacetonitrile: Contains the 2,4-dichlorobenzyl group but with a nitrile functional group.

Uniqueness

4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, 2,4-dichlorobenzyl group, and sulfonamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-chloro-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N3O2S/c17-12-3-5-15(6-4-12)25(23,24)21-14-8-20-22(10-14)9-11-1-2-13(18)7-16(11)19/h1-8,10,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOPUHLXOPNCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
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4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
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4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
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4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
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4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
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4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

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